molecular formula C15H9ClN2O3S2 B2958530 4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid CAS No. 941947-18-8

4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid

Cat. No.: B2958530
CAS No.: 941947-18-8
M. Wt: 364.82
InChI Key: NEIYAFFVHAYMOG-UHFFFAOYSA-N
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Description

4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a chlorothiophene moiety, a thiazole ring, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid typically involves multiple steps, starting with the preparation of the core thiazole and chlorothiophene structures. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and consistency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) and halogenating agents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules

Biology: In biological research, 4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological processes makes it a candidate for therapeutic interventions in various diseases.

Industry: In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical properties enable the creation of products with enhanced durability and performance.

Mechanism of Action

The mechanism by which 4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

  • N-(4-Acetylphenyl)-5-chlorothiophene-2-carboxamide

  • Rivaroxaban Open-Ring Acid Impurity

  • (S)-2-(2-((4-(5-((5-Chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)amino)ethoxy)acetic Acid

Uniqueness: 4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid stands out due to its unique combination of functional groups and structural elements. This distinctiveness allows for a wide range of applications and makes it a valuable compound in scientific research and industry.

Properties

IUPAC Name

4-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3S2/c16-12-6-5-11(23-12)13(19)18-15-17-10(7-22-15)8-1-3-9(4-2-8)14(20)21/h1-7H,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIYAFFVHAYMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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